6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoborane compound that features a pyridine ring substituted with a chloro, nitro, and dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated pyridine reacts with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, bases like potassium carbonate.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, solvents like toluene or ethanol.
Major Products Formed
Reduction: 6-Chloro-2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Substitution: 6-Substituted-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives.
Coupling: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its reactivity with various nucleophiles and electrophiles. The boronic ester group facilitates cross-coupling reactions, while the nitro and chloro groups provide sites for further functionalization. The molecular targets and pathways depend on the specific reactions and applications being investigated.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a nitro and chloro group on the pyridine ring, which allows for diverse chemical modifications and applications. The boronic ester group further enhances its utility in cross-coupling reactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H14BClN2O4 |
---|---|
Molecular Weight |
284.50 g/mol |
IUPAC Name |
6-chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H14BClN2O4/c1-10(2)11(3,4)19-12(18-10)7-5-6-8(13)14-9(7)15(16)17/h5-6H,1-4H3 |
InChI Key |
VIRIGANIFYTZEB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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